![molecular formula C17H17N5O2S2 B2635551 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 439109-03-2](/img/structure/B2635551.png)

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

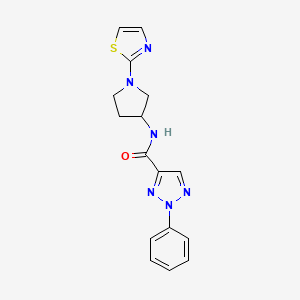

The compound contains several functional groups including a pyrrole ring, a thiophene ring, a pyrazolo[1,5-a]pyrimidine ring, and a methylsulfonyl group. Pyrrole is a five-membered aromatic heterocycle, like thiophene, but with a nitrogen atom replacing one of the carbon atoms. Pyrazolo[1,5-a]pyrimidine is a tricyclic compound consisting of fused pyrazole and pyrimidine rings .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrrole and thiophene rings, followed by the construction of the pyrazolo[1,5-a]pyrimidine ring. The methylsulfonyl group would likely be introduced in a later step .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrole and thiophene rings are aromatic and planar, while the pyrazolo[1,5-a]pyrimidine ring system is also likely to be planar .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. The pyrrole ring, for example, is known to undergo electrophilic substitution reactions .Wissenschaftliche Forschungsanwendungen

Antagonistic Activity on Serotonin Receptors

Research into pyrazolo[1,5-a]pyrimidines has shown significant interest in their antagonistic activity towards serotonin 5-HT6 receptors. For instance, Ivachtchenko et al. (2013) synthesized new 3-(arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidines with a substituent amino group in the 7 position, exploring their 5-HT6 antagonist activity. The study found that certain derivatives exhibited high activity at the picomolar level, highlighting their potential in developing treatments targeting the serotonin system, which is implicated in various neurological disorders (Ivachtchenko, Golovina, Kadieva, Kysil, & Mitkin, 2013).

Insecticidal and Antibacterial Potential

Another area of application is in the development of compounds with insecticidal and antibacterial properties. Deohate and Palaspagar (2020) conducted a study on the synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiative cyclocondensation, evaluating their insecticidal and antibacterial potential. Such research underscores the versatility of pyrazolo[1,5-a]pyrimidine derivatives in creating new pesticides and antimicrobial agents, addressing the growing need for novel solutions in agriculture and medicine (Deohate & Palaspagar, 2020).

Antiproliferative Evaluation

The compound's structural relatives have also been evaluated for their antiproliferative activity. Atapour-Mashhad et al. (2017) reported the synthesis of new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives, assessing their antiproliferative activity against human breast cancer (MCF-7) and nonmalignant mouse fibroblast (L929) cell lines. This study indicates the potential of such compounds in the development of novel anticancer therapies, particularly through mechanisms involving apoptosis induction (Atapour-Mashhad, Soukhtanloo, Massoudi, Shiri, Parizadeh, & Bakavoli, 2017).

Synthesis and Application as Disperse Dyes

The chemistry of pyrazolo[1,5-a]pyrimidines extends beyond pharmaceutical applications to include material sciences, such as the synthesis of disperse dyes. Ho (2005) explored the synthesis of azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives, demonstrating their application as disperse dyes for polyester fibers. This research showcases the potential for using such compounds in the development of new materials with specific optical properties, offering insights into the versatility of pyrazolo[1,5-a]pyrimidines in various industrial applications (Ho, 2005).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-6-methylsulfonylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2S2/c1-10-4-5-11(2)21(10)13-6-7-25-16(13)12-8-15-19-9-14(26(3,23)24)17(18)22(15)20-12/h4-9H,18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNAMJLXLSSSGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=C3)N=CC(=C4N)S(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]-amine dihydrochloride](/img/no-structure.png)

![4-[(trimethyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B2635475.png)

![2-[(4-Methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B2635482.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2635484.png)

![Ethyl 4-[(2,5-dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2635489.png)

![3-(1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2635490.png)